1-Bromo-5-chloro-4-methoxy-2-methylbenzene

Catalog No.
S698819
CAS No.
179897-95-1
M.F
C8H8BrClO
M. Wt
235.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-5-chloro-4-methoxy-2-methylbenzene

CAS Number

179897-95-1

Product Name

1-Bromo-5-chloro-4-methoxy-2-methylbenzene

IUPAC Name

1-bromo-5-chloro-4-methoxy-2-methylbenzene

Molecular Formula

C8H8BrClO

Molecular Weight

235.5 g/mol

InChI

InChI=1S/C8H8BrClO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3

InChI Key

ZSQSJXNQJJOEPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)Cl)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)OC

Application in Pharmaceutical Chemistry

    Specific Scientific Field: Pharmaceutical Chemistry

    Methods of Application or Experimental Procedures: The compound is prepared effectively in six steps from the raw starting material, dimethyl terephthalate.

    Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with a total yield of 24%.

1-Bromo-5-chloro-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C₈H₈BrClO. It features a bromine atom and a chlorine atom as substituents on the benzene ring, along with a methoxy group and a methyl group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by its moderate solubility in organic solvents and low volatility, making it suitable for specific

Due to the reactivity of its halogen substituents. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, allowing for the formation of new compounds.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring, facilitating further substitution reactions at the ortho or para positions.
  • Reduction Reactions: The halogen substituents can be reduced to form corresponding hydrocarbons or alcohols, depending on the reaction conditions.

These reactions make it a valuable intermediate in synthetic organic chemistry .

The synthesis of 1-Bromo-5-chloro-4-methoxy-2-methylbenzene can be achieved through several methods:

  • Halogenation of Methoxy Toluene: Starting from 4-methoxy-2-methylbenzene, bromination followed by chlorination can yield the desired compound.
  • Electrophilic Aromatic Substitution: Using suitable electrophiles in the presence of catalysts can facilitate the introduction of bromine and chlorine onto the aromatic ring.
  • Multi-step Synthesis: Combining various synthetic routes, including Grignard reactions and coupling reactions, can lead to the efficient formation of this compound .

1-Bromo-5-chloro-4-methoxy-2-methylbenzene finds applications in:

  • Organic Synthesis: As an intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science: In the development of polymers and other materials due to its unique chemical properties.
  • Research: As a reagent in various

Interaction studies involving 1-Bromo-5-chloro-4-methoxy-2-methylbenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in complex organic molecules. Additionally, investigations into its biological interactions could provide insights into its therapeutic potential or toxicity profiles .

Several compounds share structural similarities with 1-Bromo-5-chloro-4-methoxy-2-methylbenzene, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
1-Bromo-4-chloro-2-methylbenzeneC₇H₆BrClLacks methoxy group; used in similar applications.
1-Bromo-2-chloro-4-methoxybenzeneC₈H₈BrClODifferent substitution pattern; potential for varied reactivity.
1-Bromo-5-fluoro-4-methoxybenzeneC₈H₈BrFFluorine instead of chlorine; alters reactivity and stability.
1-Chloro-5-bromo-4-methoxybenzeneC₈H₈BrClODifferent halogen positioning; impacts synthesis routes.

These compounds highlight the uniqueness of 1-Bromo-5-chloro-4-methoxy-2-methylbenzene through variations in halogen positioning and functional groups, affecting their chemical behavior and applications .

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Bromo-5-chloro-4-methoxy-2-methylbenzene

Dates

Modify: 2023-08-15

Explore Compound Types